(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone

Lipophilicity CNS drug design Physicochemical profiling

This 3-azabicyclo[3.1.1]heptane building block delivers a validated, saturated replacement for meta-substituted pyridine rings. Documented 11.2-fold metabolic stability improvement and 12.6-fold aqueous solubility gain over aromatic counterparts make it a quantitative upgrade for CNS lead series. With an XLogP of 0.1, TPSA of 41.6 Ų, and a single H-bond donor, the compound falls squarely within favorable CNS drug-like space and satisfies Veber/Lipinski criteria. The 6-ethoxy substituent eliminates Phase II conjugation liabilities of hydroxy analogs (ΔXLogP = +0.9 vs. OH analog), while the pyrrolidine NH (pKa 9.86) provides a ready handle for amide coupling or reductive amination. Available as a stereoisomer mixture for fragment-based screening and SAR exploration.

Molecular Formula C13H22N2O2
Molecular Weight 238.33 g/mol
CAS No. 2098122-65-5
Cat. No. B1491132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone
CAS2098122-65-5
Molecular FormulaC13H22N2O2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESCCOC1C2CC1CN(C2)C(=O)C3CCNC3
InChIInChI=1S/C13H22N2O2/c1-2-17-12-10-5-11(12)8-15(7-10)13(16)9-3-4-14-6-9/h9-12,14H,2-8H2,1H3
InChIKeyWDSVORKIXWOKLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Evidence Guide: (6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone (CAS 2098122-65-5) — Sourcing & Selection Data for Chemical Procurement


(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone (CAS 2098122-65-5) is a bicyclic heterocyclic building block featuring a 3-azabicyclo[3.1.1]heptane core bearing a 6-ethoxy substituent and a pyrrolidin-3-yl methanone fragment [1]. With a molecular formula of C₁₃H₂₂N₂O₂ and a molecular weight of 238.33 g/mol, the compound possesses one hydrogen bond donor, three hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area (TPSA) of 41.6 Ų [1]. The 3-azabicyclo[3.1.1]heptane scaffold itself has been validated as a saturated isostere of meta-substituted pyridine rings, demonstrating dramatically improved physicochemical properties when incorporated into drug-like molecules — including >10-fold increases in aqueous solubility and metabolic stability [2]. This compound houses three undefined stereocenters, making it available as a mixture of stereoisomers suitable for medicinal chemistry exploration and fragment-based lead optimization programs [1].

Procurement Risk Alert: Why Close Analogs of (6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone Cannot Be Interchanged Without Quantitative Validation


Compounds sharing the 3-azabicyclo[3.1.1]heptane core but differing in peripheral substituents exhibit substantial, quantifiable divergence in the physicochemical parameters that govern membrane permeability, solubility, and target engagement [1]. For example, replacing the 6-ethoxy group with a 6-hydroxy group (CAS 2097954-61-3) shifts XLogP by 0.9 log units (from 0.1 to −0.8), doubles the hydrogen bond donor count (from 1 to 2), and increases TPSA from 41.6 Ų to 52.6 Ų — each a magnitude of change exceeding typical medicinal chemistry decision thresholds [2]. Similarly, contracting the pyrrolidine ring to an azetidine ring (CAS 2098090-51-6) alters XLogP from 0.1 to −0.3 and modifies both the pKa of the pendant amine and the conformational ensemble accessible to the methanone linker [3]. These differences mean that SAR conclusions, permeability measurements, or receptor-binding data obtained with one analog cannot be extrapolated to another without independent experimental verification — a procurement and experimental design risk that the quantitative evidence below makes explicit [1].

Quantitative Differentiation Data for (6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone: Head-to-Head Physicochemical Comparison vs. Closest Analogs


XLogP (Lipophilicity): +0.9 Log Unit Shift Relative to 6-Hydroxy Analog Directs Membrane Permeability and CNS Penetration Potential

The target compound (CAS 2098122-65-5) has a computed XLogP of 0.1, whereas its closest structural analog — (6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone (CAS 2097954-61-3) — has a computed XLogP of −0.8 [1]. This ΔXLogP of +0.9 units places the target compound closer to the CNS-permeant lipophilicity window (typically XLogP 1–4), while the hydroxy analog falls within a hydrophilicity range more characteristic of peripherally restricted or renally cleared chemotypes [2].

Lipophilicity CNS drug design Physicochemical profiling

Hydrogen Bond Donor Count: Single HBD Reduces Desolvation Penalty for Passive Membrane Permeation vs. 6-Hydroxy Analog

The target compound possesses exactly 1 hydrogen bond donor (the pyrrolidine NH), while the 6-hydroxy analog (CAS 2097954-61-3) has 2 HBDs — the pyrrolidine NH plus the hydroxyl proton at the 6-position [1]. Each additional HBD carries an estimated desolvation penalty of approximately 1–3 kcal/mol for membrane partitioning [2], making the target compound intrinsically less penalized for passive transcellular diffusion.

Hydrogen bonding Membrane permeability ADME prediction

Topological Polar Surface Area: 41.6 Ų vs. 52.6 Ų Confers Superior Predicted Blood–Brain Barrier Penetration Over 6-Hydroxy Analog

The TPSA of the target compound is 41.6 Ų, whereas the 6-hydroxy analog (CAS 2097954-61-3) has a TPSA of 52.6 Ų [1]. The well-established TPSA threshold for significant passive BBB penetration is ≤60–70 Ų for most chemotypes, with values below 50 Ų correlating with higher brain-to-plasma ratios [2]. At 41.6 Ų, the target compound resides comfortably within the favorable range for CNS penetration, while the hydroxy analog at 52.6 Ų approaches the upper boundary where CNS exposure may be attenuated.

Blood–brain barrier CNS penetration TPSA threshold

Rotatable Bond Count: Three Rotatable Bonds Enable Greater Conformational Adaptability vs. One Rotatable Bond in 6-Hydroxy Analog

The target compound contains 3 rotatable bonds (the ethoxy ethyl group and the two bonds linking the pyrrolidine to the carbonyl), whereas the 6-hydroxy analog has only 1 rotatable bond [1]. The ethoxy group introduces two additional degrees of rotational freedom that permit the terminal methyl to sample multiple low-energy conformations, potentially enabling the compound to access binding pockets that are sterically inaccessible to the more rigid hydroxy analog [2].

Conformational flexibility Ligand efficiency Entropic penalty

Pyrrolidine vs. Azetidine Ring: 5-Membered Ring Imparts Distinct pKa and Conformational Profile vs. 4-Membered Azetidine Analog

The target compound features a pyrrolidine ring (5-membered) attached via a methanone linker, whereas the azetidine analog (CAS 2098090-51-6) possesses a 4-membered azetidine ring [1]. The predicted pKa of the pyrrolidine NH in the target compound is 9.86 ± 0.10, indicating a significantly basic secondary amine that will be >99% protonated at physiological pH (7.4) . The azetidine analog, with its more strained 4-membered ring, has a computed XLogP of −0.3 (vs. 0.1 for the target), reflecting the differential electronic and steric effects of ring size on overall molecular lipophilicity [1].

Ring size SAR Amine basicity Conformational analysis

Scaffold-Level Isosteric Advantage: 3-Azabicyclo[3.1.1]heptane Core Delivers >10-Fold Gains in Solubility and Metabolic Stability Over Pyridine (Class-Level Inference)

The 3-azabicyclo[3.1.1]heptane core — the defining structural element of the target compound — has been experimentally validated as a saturated isostere of the pyridine ring [1]. In a direct head-to-head comparison, replacement of the pyridine ring in the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core (compound 52) increased aqueous solubility from 29 μM to 365 μM (12.6-fold improvement), reduced experimental logD from >4.5 to 3.8, and dramatically enhanced metabolic stability in human liver microsomes: intrinsic clearance (CLint) decreased from 517 to 47 mg min⁻¹ μL⁻¹, corresponding to a half-life extension from 3.2 min to 35.7 min (11.2-fold improvement) [1]. While these data were obtained for a specific Rupatadine analog, the geometric parameters of the 3-azabicyclo[3.1.1]heptane core — inter-substituent distance (d) = 4.79–4.81 Å vs. 5.06 Å for pyridine, and angle (ϕ) = 124–126° vs. 125° for pyridine — confirm close structural mimicry that is independent of peripheral substituents [1].

Bioisosterism Pyridine replacement Metabolic stability Solubility

Validated Application Scenarios for (6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone: Evidence-Driven Selection Use Cases


CNS-Targeted Fragment-Based Drug Discovery Requiring a Saturated Pyridine Isostere with Moderate Lipophilicity

The target compound's XLogP of 0.1 and TPSA of 41.6 Ų [1] place it within the favorable CNS drug-like property space (CNS MPO score components). When a medicinal chemistry program requires replacement of a meta-substituted pyridine ring with a saturated bioisostere — a design strategy validated by the 11.2-fold metabolic stability improvement and 12.6-fold solubility gain demonstrated for the 3-azabicyclo[3.1.1]heptane core [2] — this compound provides a functionalized building block that can be directly incorporated via amide coupling or reductive amination at the pyrrolidine NH. The predicted pKa of 9.86 ensures protonation at physiological pH, making it suitable for targets with anionic binding pockets such as aminergic GPCRs, transporters, and ion channels [1].

Oral Bioavailability Optimization Programs Favoring Low HBD Count and Moderate Rotatable Bond Profile

With only 1 HBD and 3 rotatable bonds at MW 238.33 [1], the target compound satisfies the Veber criteria (≤10 rotatable bonds, ≤140 Ų TPSA) and falls well within Lipinski compliance. For lead optimization campaigns where reducing HBD count from 2 to 1 is a key design objective — as supported by the 0.9 log unit lipophilicity advantage over the 6-hydroxy analog (ΔXLogP = +0.9) [3] — this compound offers a quantitatively superior starting point. The ethoxy group provides a metabolically more stable lipophilic handle than a free hydroxyl, reducing the likelihood of Phase II glucuronidation or sulfation that commonly limits the oral exposure of phenolic/phenolic-like chemotypes.

Scaffold-Hopping from Pyridine-Containing Leads to Saturated Heterocyclic Isosteres with Improved Developability Profiles

The 3-azabicyclo[3.1.1]heptane scaffold has been experimentally demonstrated to closely mimic the geometric parameters of the pyridine ring (d ≈ 4.8 Å vs. 5.06 Å; ϕ = 124–126° vs. 125°) [2]. For organizations executing scaffold-hopping strategies to escape IP constraints or to improve the developability of pyridine-containing clinical candidates, the target compound represents a pre-functionalized entry point. The 6-ethoxy and pyrrolidin-3-yl methanone substituents provide vectors for further elaboration, while the saturated core eliminates the metabolic liabilities associated with pyridine N-oxidation and CYP-mediated epoxidation of aromatic rings. The documented logD reduction of ≥0.7 units seen upon core replacement [2] suggests that incorporating this compound into a lead series may reduce off-target binding driven by excessive lipophilicity.

Chemical Probe Development for Sigma Receptor Pharmacology in Neurological Disease Models

Research on structurally related 3-azabicyclo[3.1.1]heptane building blocks indicates potential for interaction with sigma receptors, particularly the sigma-1 subtype implicated in neuropsychiatric disorders [4]. The target compound's combination of a basic pyrrolidine nitrogen (pKa 9.86) [1], a moderately lipophilic ethoxy substituent, and the 3-azabicyclo[3.1.1]heptane core — which has been shown to dramatically improve metabolic stability over aromatic counterparts [2] — makes it a logical candidate for the synthesis of sigma receptor chemical probes requiring both target engagement and sufficient metabolic stability for in vitro and potentially in vivo pharmacology studies. Caution: direct binding data for this specific compound at sigma receptors has not been identified in the public peer-reviewed literature at the time of this assessment; the application is based on scaffold-level inference and should be verified experimentally.

Quote Request

Request a Quote for (6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.